molecular formula C15H21N3O5S B4632338 1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide

1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide

Cat. No. B4632338
M. Wt: 355.4 g/mol
InChI Key: DAWQPSSPETWCRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step chemical processes, including reactions with sulfonyl chlorides and other functional group transformations. For example, Khalid et al. (2014) described the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives starting from ethyl piperidine-4-carboxylate (Khalid, Rehman, & Abbasi, 2014). Such processes typically involve reactions with alkyl/aryl sulfonyl chlorides, highlighting the versatility of piperidine as a scaffold for synthesizing complex molecules.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their chemical reactivity and biological activity. Crystal structure analysis can provide insights into the conformational preferences of these molecules. Aydinli et al. (2010) reported on the crystal structures of certain piperidine derivatives, shedding light on their spatial arrangement and conformational dynamics (Aydinli, Sayil, & Ibiş, 2010).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, which can be leveraged to modify their structure and, consequently, their biological activity. The introduction of sulfonyl groups, for example, is a common modification that can influence the molecules' pharmacological properties. Warren and Knaus (1987) explored the 1,3-dipolar cycloaddition reactions of piperidine derivatives with organic azides, leading to sulfonamide products (Warren & Knaus, 1987).

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have explored methods to synthesize novel compounds incorporating elements similar to 1-(ethylsulfonyl)-N-(2-methyl-5-nitrophenyl)-4-piperidinecarboxamide. These methods aim to produce new non-natural amino acids and other derivatives with potential biological activities. For example, Monteiro et al. (2010) discussed two routes for synthesizing N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives, leading to new non-natural amino acids incorporating both an N-ethyl and an α,β-dehydro moiety (Monteiro, Kołomańska, & Suárez, 2010).

Anticancer Agents

Some derivatives have been evaluated for their potential as anticancer agents. For instance, Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, finding compounds with low IC50 values indicating strong anticancer activity relative to doxorubicin (Rehman et al., 2018).

Antimicrobial Activity

Derivatives bearing the piperidine nucleus have also been studied for their antimicrobial activity. Ajani et al. (2013) synthesized a series of N,N-diethyl amide-bearing sulfonamides and investigated their antimicrobial activity, finding certain derivatives to exhibit marked potency as antibacterial agents against Escherichia coli and Staphylococcus aureus (Ajani, Echeme, Sujiang, Familoni, & Wu, 2013).

Ligand-Receptor Interaction Studies

In the context of neuroscience, Canale et al. (2016) explored the N-alkylation of the sulfonamide moiety in a group of arylsulfonamide derivatives of (aryloxy)ethyl piperidines, aiming to design selective 5-HT7 receptor ligands or multifunctional agents. Their study identified compounds with potent and selective 5-HT7 receptor antagonist activity and demonstrated antidepressant-like and pro-cognitive properties in vivo (Canale et al., 2016).

Battery Technology

In materials science, Ketack Kim et al. (2013) investigated 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI) as a co-solvent in Li-ion batteries, demonstrating its utility in improving conductivity and discharge capacity in mixed electrolyte systems (Kim, Cho, & Shin, 2013).

properties

IUPAC Name

1-ethylsulfonyl-N-(2-methyl-5-nitrophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-3-24(22,23)17-8-6-12(7-9-17)15(19)16-14-10-13(18(20)21)5-4-11(14)2/h4-5,10,12H,3,6-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWQPSSPETWCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785756
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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